3,5-Dimethyl-4-phenyl-1,2-oxazole
Overview
Description
3,5-Dimethyl-4-phenyl-1,2-oxazole is a heterocyclic compound used as a molecular structural unit . It has anti-inflammatory, anti-tumor, anti-bacterial, and anti-fungal activity, as well as the ability to modulate the immune system .
Synthesis Analysis
The synthesis of oxazoles, including this compound, often involves metal-free synthetic routes . These methods are preferred due to the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures .Molecular Structure Analysis
The molecular structure of this compound has been studied in the context of its interaction with the N-terminal bromodomain of human BRD2 .Chemical Reactions Analysis
Oxazoles, including this compound, can undergo various chemical reactions. For instance, direct arylation of oxazoles has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Physical and Chemical Properties Analysis
Oxazoles, including this compound, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . They are stable liquids at room temperature .Scientific Research Applications
Fluorescent Molecular Probes
Research on fluorescent solvatochromic dyes, which include compounds structurally related to 3,5-Dimethyl-4-phenyl-1,2-oxazole, has shown that these molecules can be used to develop ultrasensitive fluorescent molecular probes. These probes are valuable for studying various biological events and processes due to their strong solvent-dependent fluorescence, high fluorescence quantum yields, and large Stokes shifts (Diwu et al., 1997).
Coordination Chemistry
Oxazoline ligands, closely related to the oxazole moiety, have been extensively utilized as chiral auxiliaries in asymmetric syntheses, showcasing their versatility in ligand design and the modulation of chiral centers. Their application highlights the potential of oxazoles in developing new coordination compounds with transition metals, providing a path for novel catalytic systems (Gómez et al., 1999).
Polymer Functionalization
The novel synthesis approaches for incorporating oxazole functionalities into polymers have been explored, demonstrating the potential for creating aromatic carboxyl functionalized polymers. These materials have applications in various areas, including materials science and engineering, due to their unique properties (Summers & Quirk, 1996).
Materials Science and Nonlinear Optical Properties
Studies on the synthesis and characterization of oxazole derivatives have unveiled their significance in materials science, particularly in the development of compounds with nonlinear optical properties. These properties are critical for applications in photonics and electronics, offering pathways for the creation of advanced materials with tailored optical behaviors (Murthy et al., 2010).
Mechanism of Action
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds . The exact nature of these interactions would depend on the specific target and the chemical structure of the oxazole derivative.
Biochemical Pathways
Oxazole derivatives are known to have a wide spectrum of biological activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of a compound are influenced by its chemical structure, and oxazole derivatives are known to have diverse chemical structures .
Result of Action
Oxazole derivatives are known to have a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-bacterial, and anti-fungal activities .
Action Environment
The action of a compound can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other compounds .
Future Directions
Oxazole derivatives, including 3,5-Dimethyl-4-phenyl-1,2-oxazole, have drawn the attention of researchers around the globe due to their wide spectrum of biological activities . Future research may focus on synthesizing various oxazole derivatives and screening them for their various biological activities .
Biochemical Analysis
Biochemical Properties
3,5-Dimethyl-4-phenyl-1,2-oxazole plays a crucial role in biochemical reactions, particularly in modulating the immune system. It interacts with several enzymes and proteins, including bromodomains, which are epigenetic reader modules that regulate gene transcription through their recognition of acetyl-lysine modified histone tails . The compound’s interaction with these proteins can lead to anti-inflammatory and antiproliferative effects, making it a potential candidate for therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound exhibits anti-inflammatory activity in cellular assays, which is indicative of its ability to modulate immune responses . Additionally, it has been observed to have antiproliferative effects on certain cell lines, suggesting its potential use in cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to bromodomains, inhibiting their interaction with acetyl-lysine modified histone tails . This inhibition can lead to changes in gene expression, particularly those genes involved in inflammation and cell proliferation. The compound’s ability to modulate these pathways underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its biological activity over extended periods, although its efficacy may diminish due to degradation . Long-term studies in vitro and in vivo have demonstrated sustained anti-inflammatory and antiproliferative effects, highlighting its potential for chronic therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects without notable toxicity . At higher doses, toxic or adverse effects may be observed, including changes in motor activity and potential organ damage . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound’s metabolism can influence its efficacy and toxicity, making it essential to understand these pathways for effective therapeutic use. Additionally, its effects on metabolic flux and metabolite levels can provide insights into its broader biological impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in various tissues, influencing its therapeutic efficacy and potential side effects. Understanding these transport mechanisms is crucial for optimizing its use in clinical settings.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect its interaction with biomolecules and its overall biological activity, providing insights into its mechanism of action.
Properties
IUPAC Name |
3,5-dimethyl-4-phenyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-11(9(2)13-12-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAXDAUULXCVEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416046 | |
Record name | 3,5-dimethyl-4-phenyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4345-46-4 | |
Record name | 3,5-dimethyl-4-phenyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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